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Abstract
SM-102 is a novel ionizable amino lipid that has garnered significant attention for its critical role

in the development of mRNA-based therapeutics and vaccines, most notably its use in the

Moderna COVID-19 vaccine. Its unique pH-dependent charge characteristics are central to the

efficient encapsulation and intracellular delivery of nucleic acid payloads. This technical guide

provides an in-depth overview of the CAS number, physicochemical properties, and

applications of SM-102, with a focus on its use in lipid nanoparticle (LNP) formulations.

Detailed experimental protocols for the preparation and characterization of SM-102-based

LNPs are presented, along with a discussion of its mechanism of action in mediating

endosomal escape.

Introduction
The advent of mRNA-based therapies has revolutionized the landscape of medicine, offering

unprecedented speed and versatility in vaccine development and the treatment of various

diseases. A key challenge in the clinical translation of these therapies has been the

development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged

as the leading platform for mRNA delivery, and ionizable cationic lipids are a critical component

of these formulations. SM-102 is a state-of-the-art ionizable lipid that has demonstrated

exceptional efficacy in delivering mRNA to target cells. This guide serves as a comprehensive

resource for researchers and developers working with SM-102.
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SM-102: Core Properties and Identification
SM-102, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-

(undecyloxy)hexyl)amino)octanoate, is a synthetic ionizable amino lipid. Its unique structure

allows it to be near-neutral at physiological pH and become positively charged in the acidic

environment of the endosome, a crucial feature for its function.

Table 1: Physicochemical Properties of SM-102

Property Value Reference

CAS Number 2089251-47-6 [1]

Molecular Formula C44H87NO5 [1][2]

Molecular Weight 710.17 g/mol [1]

pKa 6.68 [3]

Appearance Colorless to light yellow liquid [1]

Density 0.925 ± 0.06 g/cm³ [1]

Solubility
Soluble in ethanol and

chloroform
[4]

Role in Lipid Nanoparticle (LNP) Formulations
SM-102 is a key component in LNP formulations designed for nucleic acid delivery. These

LNPs typically consist of four main components:

Ionizable Cationic Lipid (SM-102): Facilitates the encapsulation of negatively charged mRNA

and mediates its release into the cytoplasm.

Helper Phospholipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine provides

structural integrity to the nanoparticle.

Cholesterol: Also contributes to the stability and structure of the LNP.
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PEGylated Lipid (e.g., DMG-PEG 2000): A lipid conjugated to polyethylene glycol (PEG) that

sterically stabilizes the nanoparticle, preventing aggregation and reducing immunogenicity.

A widely used molar ratio for formulating SM-102 based LNPs for mRNA delivery is SM-
102:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5[5].

Mechanism of Action: Cellular Uptake and
Endosomal Escape
The effective delivery of mRNA to the cytoplasm is the primary function of SM-102-containing

LNPs. This is achieved through a multi-step process involving cellular uptake and subsequent

escape from the endosomal pathway.
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Cellular Uptake and Endosomal Escape of SM-102 LNPs
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Caption: Cellular uptake and endosomal escape pathway of SM-102 LNPs.
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At physiological pH, the SM-102 component of the LNP is largely neutral, which minimizes

interactions with the negatively charged cell membrane and reduces toxicity[6]. Upon cellular

uptake via endocytosis, the LNP is trafficked into endosomes[2]. The endosomal compartments

have a progressively lower internal pH. As the pH drops, the tertiary amine of SM-102 becomes

protonated, leading to a net positive charge on the lipid[6]. This charge facilitates interaction

with the negatively charged lipids of the endosomal membrane, leading to membrane

destabilization and the release of the encapsulated mRNA into the cytoplasm, where it can be

translated into protein[6].

Experimental Protocols
Preparation of SM-102 Lipid Nanoparticles
The following protocol describes a general method for the preparation of SM-102 LNPs

encapsulating mRNA using a microfluidic mixing technique.
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Workflow for SM-102 LNP Preparation

1. Prepare Lipid Stock Solutions
- SM-102, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol

3. Microfluidic Mixing
- Combine lipid and mRNA solutions at a defined flow rate and ratio (e.g., 3:1 aqueous:organic)

2. Prepare mRNA Solution
- mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

4. Purification
- Dialysis against PBS to remove ethanol and unencapsulated mRNA

5. Sterile Filtration
- Filter through a 0.22 µm filter

6. Storage
- Store at 4°C

Click to download full resolution via product page

Caption: General workflow for the preparation of SM-102 lipid nanoparticles.

Materials:

SM-102

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
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Cholesterol

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

Ethanol, 200 proof

mRNA of interest

Citrate buffer (e.g., 50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (e.g., 10 kDa MWCO)

Sterile syringe filters (0.22 µm)

Procedure:

Preparation of Lipid Stock Solution:

Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol to achieve the

desired molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration in ethanol will

depend on the specific microfluidic system and desired particle characteristics.

Preparation of mRNA Solution:

Dilute the mRNA to the desired concentration in the citrate buffer. The concentration will

depend on the target N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to

phosphate groups in the mRNA).

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid-ethanol solution into the organic phase inlet and the mRNA-aqueous buffer

solution into the aqueous phase inlet.
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Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.

Initiate the mixing process and collect the resulting LNP dispersion.

Purification:

Transfer the collected LNP dispersion to a pre-hydrated dialysis cassette.

Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer

changes, to remove ethanol and unencapsulated mRNA.

Sterile Filtration and Storage:

After dialysis, recover the LNP suspension and pass it through a 0.22 µm sterile filter.

Store the final LNP formulation at 4°C.

Characterization of SM-102 Lipid Nanoparticles
Table 2: Key Characterization Techniques for SM-102 LNPs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3025710?utm_src=pdf-body
https://www.benchchem.com/product/b3025710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Method Description

Particle Size and

Polydispersity Index (PDI)

Dynamic Light Scattering

(DLS)

Measures the hydrodynamic

diameter and size distribution

of the LNPs. A low PDI value

(<0.2) indicates a

monodisperse population.

Zeta Potential Laser Doppler Electrophoresis

Measures the surface charge

of the LNPs. The zeta potential

will vary with the pH of the

suspending medium.

Encapsulation Efficiency RiboGreen Assay

A fluorescent dye-based assay

that quantifies the amount of

mRNA encapsulated within the

LNPs compared to the total

amount of mRNA used in the

formulation.

Morphology

Cryogenic Transmission

Electron Microscopy (Cryo-

TEM)

Provides direct visualization of

the size, shape, and internal

structure of the LNPs.

Safety and Toxicology
SM-102, when formulated in LNPs for vaccine use, has been demonstrated to be safe for

human administration. The safety data sheets that indicate hazards for SM-102 often refer to

the lipid being dissolved in a hazardous solvent, such as chloroform, for research purposes and

not the pure lipid itself. Regulatory agencies have thoroughly reviewed the safety profile of SM-
102 in the context of its use in vaccines.

Conclusion
SM-102 has proven to be a highly effective ionizable lipid for the formulation of lipid

nanoparticles for mRNA delivery. Its pH-responsive nature is key to its ability to safely and

efficiently transport its nucleic acid cargo into the cytoplasm of target cells. The detailed

protocols and characterization methods provided in this guide are intended to support
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researchers and developers in the continued exploration and application of this important

delivery vehicle for a wide range of therapeutic and prophylactic applications. The ongoing

research into the structure-activity relationships of ionizable lipids promises to yield even more

advanced delivery systems in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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